

Review of literature on bioactive compounds from litchi

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Compound of Interest

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An In-depth Technical Guide on Bioactive Compounds from Litchi (*Litchi chinensis* Sonn.)

Introduction

Litchi (*Litchi chinensis* Sonn.), an evergreen fruit tree from the Sapindaceae family, is a well-regarded subtropical fruit, celebrated for its succulent, sweet pulp and distinct aroma.[1][2] Beyond its appeal as a fresh fruit, litchi is gaining significant attention in the scientific community as a functional food.[3][4][5] Various parts of the litchi plant, including the fruit's pulp, pericarp (peel), and seed, are rich sources of bioactive compounds.[1] These phytochemicals, primarily phenolics, flavonoids, and polysaccharides, have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects.[3][4][6][7]

Historically used in traditional medicine, modern research is now unveiling the mechanisms behind these health benefits.[4] Notably, the non-edible portions of the fruit—the pericarp and seed—which constitute a significant amount of waste, are particularly rich in these valuable compounds.[8] This has opened avenues for their use in pharmaceuticals and nutraceuticals, transforming agricultural by-products into valuable resources.[8] This guide provides a comprehensive review of the literature on the bioactive compounds in litchi, focusing on quantitative data, experimental methodologies, and the signaling pathways through which these compounds exert their biological effects.

Major Bioactive Compounds in Litchi

The health-promoting properties of litchi are attributed to its diverse phytochemical profile. These compounds are distributed differently across the fruit's pulp, pericarp, and seed.

- **Phenolic Compounds:** This is the most abundant and well-studied group of bioactive compounds in litchi. They include flavonoids (such as epicatechin, proanthocyanidins, and quercetin), anthocyanins (cyanidin-3-rutinoside), and phenolic acids (gallic acid).[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - **Pericarp (Peel):** The peel is an exceptionally rich source of phenolics, particularly proanthocyanidins (condensed tannins), flavonoids like epicatechin, and anthocyanins which are responsible for the fruit's red color.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The major flavonoids identified include proanthocyanidin B2 and epicatechin, while the dominant anthocyanin is cyanidin-3-rutinoside.[\[3\]](#)[\[8\]](#)
 - **Seed:** Litchi seeds contain a high concentration of flavonoids and phenolic acids.[\[11\]](#) Key compounds include proanthocyanidin A2, epicatechin, and gallic acid.[\[12\]](#)[\[13\]](#)
 - **Pulp:** While having a lower phenolic content than the peel and seed, the pulp still contains significant bioactive compounds, including polysaccharides and phenolics like gallic acid, chlorogenic acid, catechin, epicatechin, and rutin.[\[3\]](#)
- **Polysaccharides:** The pulp of the litchi is a primary source of bioactive polysaccharides.[\[3\]](#) [\[14\]](#) These macromolecules have been shown to possess strong antioxidant and immunomodulatory effects.[\[3\]](#) Litchi polysaccharides are mainly composed of monosaccharides such as galactose, arabinose, rhamnose, glucose, and mannose in varying ratios.[\[14\]](#)

Quantitative Data on Bioactive Compounds and Activity

The concentration of bioactive compounds and their subsequent biological activity can vary significantly among different litchi cultivars and fruit parts.

Table 1: Total Phenolic, Flavonoid, and Anthocyanin Content in Litchi Fruit Pericarp

Cultivar	Total Phenolics (mg GAE/g FW)	Total Flavonoids (mg CE/g FW)	Total Anthocyanins (mg C3G/100g FW*)	Reference
Multiple (Range of 9)	9.39 - 30.16	7.12 - 23.46	1.77 - 20.94	[8]
Not Specified	2075 (mg GAE/100g WB†)	N/A	N/A	

*FW: Fresh Weight, GAE: Gallic Acid Equivalents, CE: Catechin Equivalents, C3G: Cyanidin-3-glucoside Equivalents. †WB: Wet Basis. Note the different unit.

Table 2: Quantification of Major Phenolic Compounds in Litchi Pericarp (cv. Kwai Mi)

Compound	Concentration (mg/g Fresh Pericarp)	Reference
Condensed Tannins	4.0	[9][10]
Epicatechin	1.7	[9][10]
Procyanidin A2	0.7	[9][10]
Anthocyanins (Total)	~0.4	[9][10]
Flavonols (Total)	~0.3	[9]

Table 3: Antioxidant Activity of Litchi Extracts

Fruit Part	Assay	Result (IC50 Value)	Reference
Pericarp	DPPH	2.29 µg/mL	[12]
Pericarp	ABTS	7.14 µg/mL	[12]
Pericarp (9 cultivars)	DPPH	4.70 - 11.82 mg/g	[8]
Seed	DPPH	26.39% inhibition (at 45°C, 13 bar extraction)	[15]
Pericarp	DPPH	239.9 µMol TE/g WB	
Seed	DPPH	252.58 µMol TE/g WB	

Table 4: Polysaccharide Yield from Litchi

Extraction Method	Yield (%)	Reference
Hot Water Extraction (HWE)	1.15 - 10.38	[14]

Experimental Protocols

The methodologies for extracting, identifying, and evaluating the bioactivity of litchi compounds are critical for reproducible and comparable research.

Sample Preparation

- Separation: Fresh, mature litchi fruits are peeled to separate the pericarp (peel), pulp (aril), and seed.[2]
- Drying: The pericarp and seeds are often dried to remove moisture and preserve the bioactive compounds. Common methods include oven-drying at controlled temperatures (e.g., 40°C) or freeze-drying.[2][6] The drying process significantly impacts the final phytochemical profile.[6]
- Grinding: The dried materials are ground into a fine powder to increase the surface area for efficient extraction.[11]

Extraction of Bioactive Compounds

- Phenolic Compounds (from Pericarp and Seed):
 - Solvent Selection: The choice of solvent is crucial, with polarity being a key factor.[\[6\]](#) Ethanol (50-70%), methanol, and acetone are commonly used.[\[6\]](#) For instance, total flavonoids from litchi seed can be extracted using 50% ethanol.[\[11\]](#)
 - Extraction Technique:
 - Reflux Extraction: The powdered sample is mixed with the solvent (e.g., 1:10 w/v ratio) and heated under reflux for a specified duration (e.g., 1.5 hours), often repeated twice to maximize yield.[\[11\]](#)
 - Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic power, time, and solvent concentration to enhance extraction efficiency, with reported efficiencies up to 89.6% for certain compounds.[\[6\]](#)
 - Pressurized Liquid Extraction: n-butane has been used as a pressurized solvent to extract compounds from litchi seeds, with parameters like temperature (25-70°C) and pressure (7-100 bar) being optimized.[\[13\]](#)[\[15\]](#)
- Polysaccharides (from Pulp):
 - Pre-treatment: The pulp is typically homogenized and pre-treated with 80% ethanol to remove monosaccharides, oligosaccharides, and pigments.[\[14\]](#)
 - Hot Water Extraction (HWE): This is the most common method. The pre-treated pulp residue is mixed with distilled water and heated (typically 85-95°C) for an extended period (2-6 hours).[\[14\]](#)
 - Purification: The crude extract is centrifuged, and the supernatant is concentrated. Proteins are often removed using the Sevag method. Polysaccharides are then precipitated by adding a large volume of absolute ethanol and keeping it at 4°C overnight. The precipitate is collected, washed, and lyophilized.[\[14\]](#)

Purification and Characterization

- Purification: Macroporous resins, such as AB-8, are used for the purification and enrichment of phenolic extracts.[6] For polysaccharides, purification is achieved using chromatography techniques like ion exchange (e.g., DEAE cellulose) and gel filtration.[14]
- Characterization and Quantification:
 - Spectrophotometry: Total phenolic content is determined using the Folin-Ciocalteu method, with results expressed as gallic acid equivalents (GAE).[15] Total flavonoid content is measured using the aluminum chloride colorimetric method.[8]
 - Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with mass spectrometry (UHPLC-MS/MS), such as QExactive Orbitrap, are standard methods for identifying and quantifying individual compounds.[2][3] A typical HPLC setup for phenolics might use a C18 column with a gradient mobile phase of acidified water and methanol.[2][9]

Biological Activity Assays

- Antioxidant Activity:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common method measures the ability of an extract to donate a hydrogen atom to the stable DPPH radical. A solution of DPPH in a solvent like methanol or chloroform is prepared. The extract is added, and after an incubation period, the decrease in absorbance is measured spectrophotometrically (e.g., at 517 nm).[15] The results are often expressed as an IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[16]
 - ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of antioxidants to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.[12]

Signaling Pathways Modulated by Litchi Bioactive Compounds

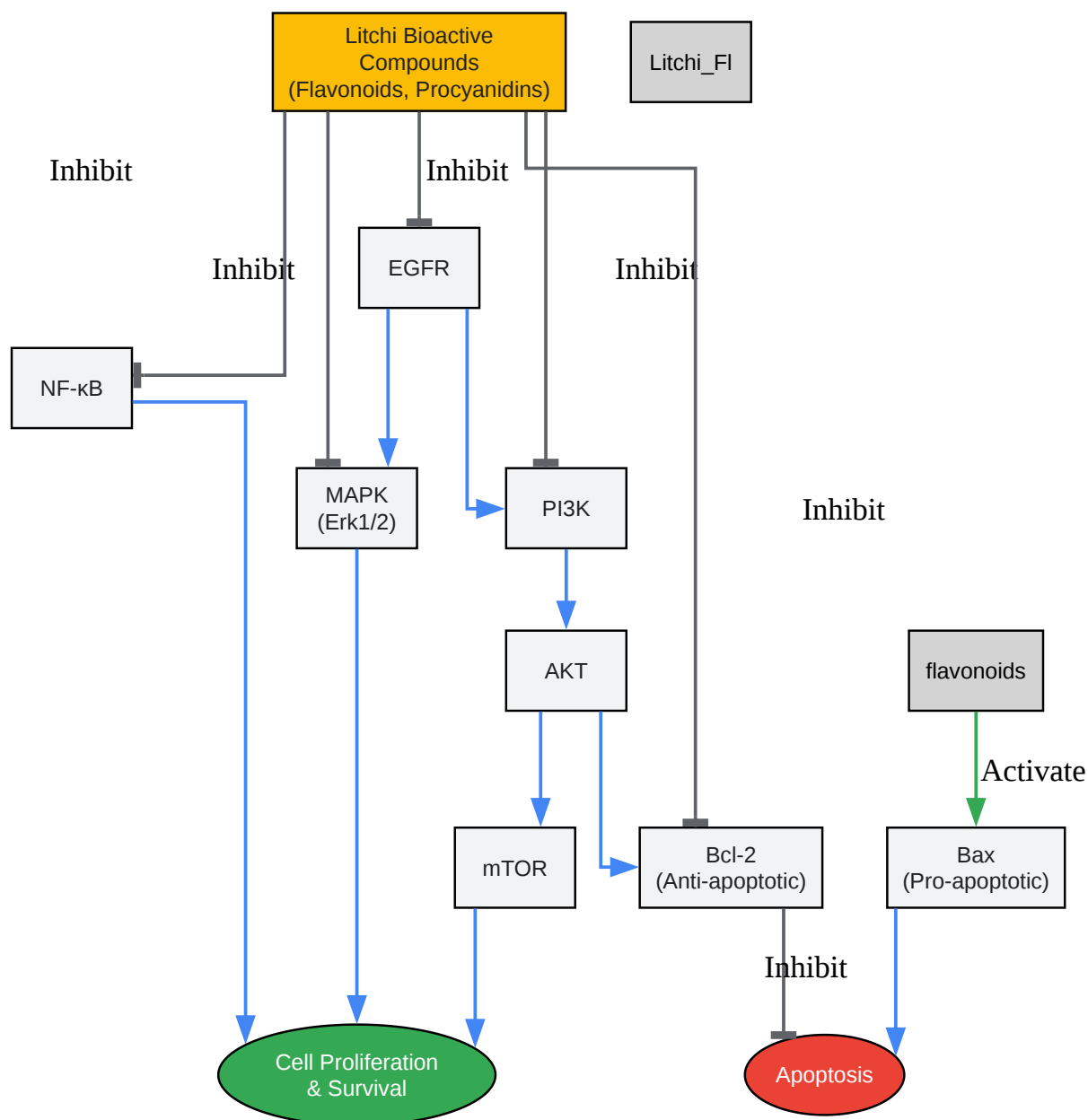
Bioactive compounds from litchi exert their therapeutic effects by modulating complex intracellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and

metastasis.

Anticancer Mechanisms

Litchi extracts, particularly from the seed and pericarp, have demonstrated significant anticancer activity by targeting key oncogenic pathways.

- **PI3K/AKT/mTOR Pathway:** This is a critical pathway regulating cell survival, proliferation, and growth. Total flavonoids from litchi seed (TFLS) have been shown to inhibit the phosphorylation of AKT and downstream effectors like mTOR in prostate and breast cancer cells, leading to decreased proliferation and induction of apoptosis.[\[11\]](#)[\[17\]](#)[\[18\]](#)
- **MAPK Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and differentiation. TFLS can modulate the MAPK pathway, contributing to its anti-metastatic effects in breast cancer.[\[11\]](#) Litchi seed extracts have also been shown to inhibit the downstream Erk1/2 signaling from the epidermal growth factor receptor (EGFR).[\[3\]](#)
- **Apoptosis Induction:** Litchi compounds promote cancer cell death by regulating apoptosis-related proteins. They can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the balance towards apoptosis.[\[3\]](#)[\[17\]](#) This process involves the activation of caspases, which are the executioners of apoptosis.[\[3\]](#)
- **NF-κB Pathway:** Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Litchi flower and seed extracts can inhibit the NF-κB signaling pathway, suppressing the expression of pro-inflammatory mediators and contributing to their anticancer effects.[\[3\]](#)[\[17\]](#)[\[18\]](#)



Anticancer Signaling Pathways Modulated by Litchi Compounds

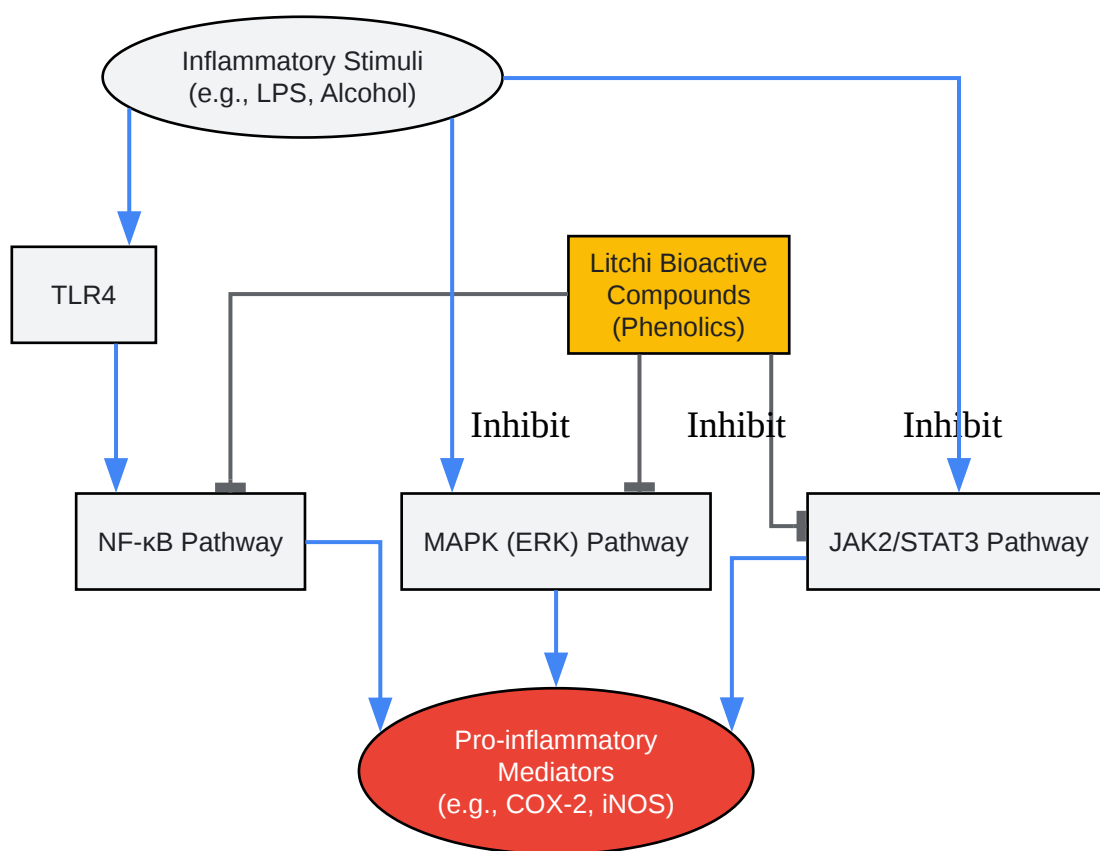
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Caption: Litchi compounds inhibit cancer by blocking EGFR, PI3K/AKT/mTOR, and MAPK pathways.

Anti-inflammatory Mechanisms

Chronic inflammation is a driver of many diseases. Bioactive compounds from litchi, especially from the flower and pulp, exhibit potent anti-inflammatory properties.

- Inhibition of Pro-inflammatory Mediators: Litchi flower extracts have been shown to inhibit the expression of pro-inflammatory mediators induced by lipopolysaccharides.[3]
- Modulation of Inflammatory Pathways: This anti-inflammatory effect is mediated through the inhibition of key signaling pathways, including NF- κ B, ERK (a component of the MAPK pathway), and JAK2/STAT3.[3] Furthermore, litchi pulp phenolics can alleviate alcohol-induced liver injury by suppressing the endotoxin-TLR4-NF- κ B pathway in the liver.[19]



Anti-inflammatory Signaling Pathways Modulated by Litchi Compounds

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Caption: Litchi compounds reduce inflammation by inhibiting NF- κ B, JAK/STAT, and MAPK pathways.

Conclusion

Litchi fruit is a powerhouse of bioactive compounds with significant potential for human health. While the pulp is a source of beneficial polysaccharides and phenolics, the non-edible pericarp and seed are exceptionally rich in flavonoids and proanthocyanidins, representing a valuable resource that is currently underutilized.[3][8] The documented antioxidant, anticancer, and anti-inflammatory properties are supported by mechanistic studies revealing their ability to modulate critical cellular signaling pathways such as PI3K/AKT/mTOR, MAPK, and NF- κ B.[3][11][17]

For researchers and drug development professionals, litchi by-products offer a promising frontier for the discovery of novel therapeutic agents. Future research should focus on the synergistic effects of these compounds, their bioavailability, and the development of standardized extraction and purification protocols to harness their full potential in clinical applications. Further in-depth in vivo studies and clinical trials are paramount to validate the therapeutic efficacy observed in preclinical models.

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